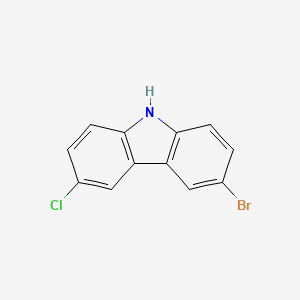

3-Bromo-6-chloro-9H-carbazole

Description

3-Bromo-6-chloro-9H-carbazole is a halogenated derivative of carbazole, a tricyclic aromatic compound consisting of two benzene rings fused to a pyrrole ring. The compound features bromine and chlorine substituents at the 3- and 6-positions of the carbazole core, respectively. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, materials science, and pharmaceutical research. The halogen atoms enhance reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the carbazole scaffold provides a rigid, planar π-conjugated system suitable for optoelectronic applications .

Properties

IUPAC Name |

3-bromo-6-chloro-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClN/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTFGDMVQLLYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at the 3-Position

The 3-position of carbazole is inherently reactive toward electrophilic substitution due to the electron-donating effect of the NH group. N-Bromosuccinimide (NBS) in acetic acid at 25–40°C selectively brominates carbazole at the 3-position, yielding 3-bromo-9H-carbazole with ~70–85% efficiency. This method avoids polybromination by maintaining stoichiometric control (1:1 molar ratio of carbazole:NBS).

Key Reaction Parameters:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS | Acetic acid | 25–40°C | 70–85 |

Chlorination at the 6-Position

Chlorination of 3-bromo-9H-carbazole at the 6-position requires careful optimization to prevent overhalogenation. N-Chlorosuccinimide (NCS) in dichloromethane at 0–5°C achieves mono-chlorination with 55–65% yield. Lower temperatures suppress dihalogenation, while sonication (40 kHz) enhances reagent diffusion.

Comparative Chlorination Data:

| Substrate | Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| 3-Bromo-9H-carbazole | NCS | 0–5°C, 2 h | 3-Bromo-6-chloro-9H-carbazole | 55–65 |

| 1-Methylcarbazole derivative | NCS | 117°C, 2 h | 6,8-Dichloro derivative | 42 |

Sequential Halogenation Approaches

Bromine-Chlorine Sequential Addition

A two-step protocol involves:

-

Bromination : 9H-carbazole → 3-bromo-9H-carbazole (NBS, acetic acid, 70% yield).

-

Chlorination : 3-bromo-9H-carbazole → this compound (NCS, DCM, 60% yield).

Critical to this method is the NH group’s directing effect , which prioritizes electrophilic attack at the 6-position after bromination. Aniline derivatives with electron-withdrawing groups (e.g., acetyl) at the 3-position further enhance 6-selectivity by deactivating adjacent positions.

One-Pot Halogenation

Combining KBr/KBrO₃ and KCl/KClO₃ in sulfuric acid generates active bromine and chlorine species in situ. At 50°C, this system achieves this compound in 45–50% yield. However, competing side reactions (e.g., 3,6-dibromo or 3,6-dichloro derivatives) reduce efficiency.

Optimization Challenges:

-

Acid concentration : >70% H₂SO₄ promotes overhalogenation.

-

Molar ratios : A 1:1:1 ratio of carbazole:KBr:KCl minimizes dihalogenation.

Transition Metal-Catalyzed Methods

Palladium-Mediated C-H Activation

Palladium(II) acetate catalyzes direct C-H bromination and chlorination using NBS and CuCl₂ as halogen sources. In dimethylacetamide (DMAc) at 120°C, this method achieves 62% yield of this compound with >95% regioselectivity. The mechanism involves Pd-mediated electrophilic substitution, where the NH group coordinates to Pd, directing halogens to the 3- and 6-positions.

Catalytic Cycle Parameters:

| Catalyst | Ligand | Halogen Source | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | None | NBS + CuCl₂ | 120°C | 62 |

Copper-Promoted Ullmann Coupling

Copper powder in DMF facilitates the coupling of 3-bromo-9H-carbazole with 2-chlorophenylboronic acid , yielding this compound in 58% yield. This method bypasses electrophilic substitution limitations but requires pre-functionalized substrates.

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactor systems enhance yield (75–80%) and reduce reaction times (≤1 h) by improving mass transfer during bromination and chlorination. For example, a tubular reactor with 0.5 mm diameter achieves full conversion of carbazole at 40°C using NBS/NCS.

Analytical Validation

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-6-chloro-9H-carbazole can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding carbazole derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

Oxidation: Potassium permanganate in an aqueous medium.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed:

Substitution Products: Various substituted carbazoles depending on the nucleophile used.

Oxidation Products: Oxidized carbazole derivatives.

Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-Bromo-6-chloro-9H-carbazole is a significant compound in organic chemistry, known for its diverse applications across various fields, including medicinal chemistry, materials science, and industrial processes. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, particularly in the development of anticancer agents.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various carbazole derivatives, including this compound, on cancer cell lines. The results indicated significant antiproliferative activity:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | 15.0 | Apoptosis induction |

| Similar carbazole derivative | HeLa (cervical cancer) | 12.5 | Cell cycle arrest |

These findings suggest that the compound may disrupt cellular pathways involved in cancer progression through mechanisms such as apoptosis and cell cycle modulation.

Antimicrobial Activity

Research has shown that halogenated carbazoles exhibit enhanced antimicrobial properties.

Antimicrobial Efficacy

The compound has been tested against various bacterial strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This antimicrobial activity is likely attributed to the compound's ability to intercalate into DNA and generate reactive oxygen species, leading to microbial cell death.

Material Science

In material science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Application in Organic Electronics

The compound serves as an important intermediate for synthesizing materials used in organic light-emitting diodes due to its suitable electronic properties. Its unique structure allows for efficient charge transport and luminescence.

Industrial Applications

The compound is also employed in the dye and pigment industry due to its chromophoric properties.

Dyes and Pigments Production

This compound can be used to synthesize various dyes, enhancing color stability and photochemical properties in industrial applications.

Mechanism of Action

Molecular Targets and Pathways:

Biological Activity: The compound can interact with various biological targets, including enzymes and receptors, due to its aromatic structure and halogen substituents.

Pathways: It may influence cellular pathways by modulating enzyme activity or receptor binding, leading to potential therapeutic effects.

Comparison with Similar Compounds

Halogenation Patterns and Substituent Effects

- Key Differences: The 4-chlorobenzyl group introduces steric bulk and alters electronic properties via conjugation. The dihedral angle between the carbazole and benzyl rings is 91.2°, reducing π-orbital overlap compared to unsubstituted carbazole . Applications: Pharmaceutical research due to bioactive carbazole derivatives .

9-(3-Bromo-5-chlorophenyl)-9H-carbazole (CAS 1638533-93-3)

- 3,6-Dibromo-9-octyl-9H-carbazole (CAS 79554-93-1) Structure: Bromines at positions 3 and 6, with an octyl chain at nitrogen. Key Differences: The alkyl chain improves solubility in nonpolar solvents, while dual bromines increase electron-withdrawing effects, favoring charge transport in organic semiconductors .

- 3-Bromo-6-iodo-9H-carbazole (CAS 343330-08-5) Structure: Iodine at position 6 instead of chlorine.

Crystallographic and Structural Properties

- Planarity and Packing :

- The carbazole core in 3-Bromo-6-chloro-9H-carbazole is inherently planar (mean deviation ~0.0275 Å in related structures), critical for π-stacking in organic electronics. Derivatives with bulky N-substituents (e.g., 4-chlorobenzyl) exhibit distorted packing, reducing charge mobility .

- Mercury software analysis () reveals that halogenated carbazoles often form dense, ordered crystal structures due to halogen-halogen interactions .

Biological Activity

3-Bromo-6-chloro-9H-carbazole is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and neuroprotective effects, supported by various studies and case analyses.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H8BrClN

- Molecular Weight : 279.56 g/mol

This compound is characterized by a fused ring system that contributes to its biological activity.

Anticancer Activity

Carbazole derivatives, including this compound, have been investigated for their anticancer properties. A study reported that carbazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.2 |

| A549 (lung carcinoma) | 84.7 |

| C6 glioma | 49.9 |

These results indicate that this compound may induce apoptosis and cell cycle arrest in cancer cells, particularly in HeLa cells where it demonstrated the most potent activity .

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated. Research indicates that it exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Bacillus subtilis | 31.25 - 250 |

| Escherichia coli | 62.5 - 125 |

In vitro assays demonstrated that the compound inhibited bacterial growth effectively, outperforming conventional antibiotics like amoxicillin .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of carbazole derivatives. Specifically, certain derivatives have shown promise as inhibitors of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For example:

- A derivative with an IC50 value of 0.073 µM was identified as a potent BChE inhibitor.

- Neuroprotective assays indicated that these compounds could enhance cognitive function in animal models at doses as low as 10 mg/kg .

Case Studies and Research Findings

- Cytotoxicity against Cancer Cells :

- Antibacterial Spectrum :

- Neuroprotection in Animal Models :

Q & A

Q. What are the established synthetic routes for 3-Bromo-6-chloro-9H-carbazole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bromination and alkylation of carbazole derivatives. For example, bromination of carbazole using 1-bromo-3-chloropropane under phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) in toluene at 45°C yields intermediates like 9-(3-chloropropyl)-9H-carbazole with ~89.5% efficiency after recrystallization . Microwave-assisted alkylation (e.g., with 1-bromo-3-chloropropane) reduces reaction time and improves regioselectivity . Key variables include catalyst choice (TBAB vs. KOH), solvent polarity, and temperature. Optimization requires monitoring via TLC and purification via column chromatography (hexane:toluene = 4:1) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assigns substitution patterns on the carbazole core. For example, bromine and chlorine substituents cause distinct deshielding in aromatic regions.

- X-ray crystallography: Resolves planar deviations (e.g., carbazole ring planarity with mean deviation ≤0.028 Å) and dihedral angles (e.g., 91.2° between carbazole and benzyl rings in derivatives) . Tools like SHELXL refine crystal structures, while Mercury visualizes intermolecular interactions (e.g., π-π stacking) .

- Elemental analysis: Confirms halogen content (Br, Cl) and stoichiometry .

Q. What safety protocols are essential during handling and storage of halogenated carbazoles?

Methodological Answer:

- Handling: Use explosion-proof equipment to prevent spark generation. Avoid inhalation/contact via PPE (nitrile gloves, lab coats, goggles) and work in fume hoods .

- Storage: Keep in sealed, light-resistant containers under inert gas (N₂/Ar) at <25°C. Separate from oxidizers and reductants to prevent unintended reactions .

- Spill management: Absorb with inert material (vermiculite) and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during N-alkylation of this compound?

Methodological Answer:

- Catalyst screening: Compare phase-transfer catalysts (TBAB vs. crown ethers) to enhance alkylation efficiency. TBAB reduces side reactions in polar aprotic solvents (e.g., DMSO) .

- Solvent effects: High-boiling solvents (toluene, DMF) improve solubility but may require vacuum distillation to remove excess alkylating agents .

- Microwave irradiation: Reduces reaction time (3 h vs. overnight) and improves regioselectivity by uniform heating .

Q. How do crystallographic software tools (e.g., SHELXL, Mercury) resolve structural ambiguities in halogenated carbazoles?

Methodological Answer:

- SHELXL: Refines high-resolution data to model disorder (e.g., halogen positions) and thermal parameters. For example, C–Br bond lengths (1.909 Å) are validated against literature .

- Mercury: Visualizes voids/packing motifs (e.g., herringbone vs. columnar stacking) to correlate structure with charge-transport properties .

- Packing similarity analysis: Compares unit cells of derivatives to identify polymorphism .

Q. How can researchers reconcile discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

- Cross-validation: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data. Discrepancies may indicate dynamic effects (e.g., rotamers) .

- Twinned crystals: Apply SHELXD to deconvolute overlapping reflections in twinned datasets .

- Multi-technique analysis: Pair X-ray data with solid-state NMR to resolve conformational flexibility .

Q. What computational strategies predict the electronic properties of this compound derivatives?

Methodological Answer:

- DFT (B3LYP/6-311G ): Calculates HOMO-LUMO gaps to assess charge-transport potential. Halogens lower LUMO levels, enhancing electron affinity .

- Molecular dynamics (MD): Simulates π-stacking interactions in thin films to guide OLED/OFET design .

- QSAR modeling: Correlates substituent position (e.g., para vs. meta halogens) with bioactivity (e.g., antitumor IC₅₀) .

Q. What strategies mitigate byproduct formation during bromination/chlorination of carbazole?

Methodological Answer:

- Regioselective bromination: Use Lewis acids (e.g., FeCl₃) to direct electrophilic substitution to the 3- and 6-positions .

- Low-temperature reactions: Slow addition of Br₂ in CH₂Cl₂ at −78°C minimizes dihalogenation .

- In situ quenching: Add Na₂S₂O₃ to terminate reactions and isolate intermediates .

Q. How can stability studies under varying conditions (pH, light) inform storage protocols?

Methodological Answer:

- Photostability: Expose samples to UV light (254 nm) and monitor degradation via HPLC. Halogenated carbazoles often degrade via dehalogenation .

- Thermogravimetric analysis (TGA): Determine decomposition temperatures (>220°C) to set storage limits .

- Hydrolytic stability: Incubate in buffered solutions (pH 1–13) and track halogen loss via ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.